molecular formula C8H13ClN4O B8248059 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B8248059
M. Wt: 216.67 g/mol
InChI Key: LAOOCINCOOUVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H12N4O·HCl. It is a derivative of pyrrolidinone and pyrazole, which are both important scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidinone derivative. One common method involves the use of 3-amino-2-pyrrolidinone as a starting material, which is then reacted with 1-methyl-1H-pyrazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one hydrochloride apart from similar compounds is its unique combination of the pyrrolidinone and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13;/h3-4,6H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOOCINCOOUVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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